

Thermodynamic Properties of Cyclopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentane

Cat. No.: B165970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **cyclopentane** at various temperatures. The data and methodologies presented are crucial for professionals in research, science, and drug development where **cyclopentane** may be used as a solvent, refrigerant, or in synthetic pathways. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes fundamental thermodynamic relationships and experimental workflows.

Data Presentation: Quantitative Thermodynamic Properties

The following tables summarize the critical thermodynamic properties of **cyclopentane** across a range of temperatures. The data is compiled from various critically evaluated sources.

Table 1: Heat Capacity of Cyclopentane

The heat capacity (Cp) is a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount.

Liquid Phase

Temperature (K)	Molar Heat Capacity (J/mol·K)	Reference
293.15	126.17	Siddiqi, Svejda, et al., 1983
293.7	125.90	Jacobs and Parks, 1934[1]
298.15	126.74	Tanaka, 1985[1]
298.15	126.873	Fortier, D'Arcy, et al., 1979
298.15	127.28	Jolicoeur, Boileau, et al., 1975
298.15	126.78	Douslin and Huffman, 1946[1]
298.15	128.83	Aston, Fink, et al., 1943[1]
300	127.44	Szasz, Morrison, et al., 1947

Gas Phase

Temperature (K)	Molar Heat Capacity (J/mol·K)	Reference
50	37.58	Dorofeeva O.V., 1986[2][3]
100	40.18	Dorofeeva O.V., 1986[2][3]
150	45.30	Dorofeeva O.V., 1986[2][3]
200	54.19	Dorofeeva O.V., 1986[2][3]
273.15	74.48	Dorofeeva O.V., 1986[2][3]
298.15	82.8 ± 2.0	Dorofeeva O.V., 1986[2][3]
300	83.39	Dorofeeva O.V., 1986[2][3]
329.05	93.96 ± 0.19	McCullough J.P., 1959[2][3]
353	102.01 ± 0.84	McCullough J.P., 1959[2][3]
372	108.16 ± 0.84	McCullough J.P., 1959[2][3]
395	117.3 ± 1.3	McCullough J.P., 1959[2][3]
395.05	117.09 ± 0.23	McCullough J.P., 1959[2][3]
400	118.15	Dorofeeva O.V., 1986[2][3]
424	126.3 ± 1.3	McCullough J.P., 1959[2][3]
463	138.7 ± 1.3	McCullough J.P., 1959[2][3]
463.10	139.47 ± 0.28	McCullough J.P., 1959[2][3]
500	150.05	Dorofeeva O.V., 1986[2][3]
503	150.7 ± 1.7	McCullough J.P., 1959[2][3]
539	160.1 ± 1.7	McCullough J.P., 1959[2][3]
600	177.07	Dorofeeva O.V., 1986[2][3]
700	199.70	Dorofeeva O.V., 1986[2][3]
800	218.80	Dorofeeva O.V., 1986[2][3]
900	235.02	Dorofeeva O.V., 1986[2][3]

1000	248.88	Dorofeeva O.V., 1986[2][3]
1100	260.76	Dorofeeva O.V., 1986[2][3]
1200	270.96	Dorofeeva O.V., 1986[2][3]
1300	279.75	Dorofeeva O.V., 1986[2][3]
1400	287.34	Dorofeeva O.V., 1986[2][3]
1500	293.92	Dorofeeva O.V., 1986[2][3]

Table 2: Enthalpy of Vaporization of Cyclopentane

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Temperature (K)	Enthalpy of Vaporization (kJ/mol)	Method	Reference
295	29.2	A	Stephenson and Malanowski, 1987[4]
298.15	28.70 ± 0.21	N/A	McCullough, Pennington, et al., 1959[4]
304	29.0	MM	Willingham, Taylor, et al., 1945[4]
322.1	27.5 ± 0.21	N/A	McCullough, Pennington, et al., 1959[4]
323	27.4	N/A	Spitzer and Pitzer, 1946[4]
337	28.0	A	Stephenson and Malanowski, 1987[4]
396	27.2	A	Stephenson and Malanowski, 1987[4]

Method "A" refers to a calculation based on data from a specified temperature range. Method "MM" is not explicitly defined in the provided search results.

Table 3: Standard Entropy of Liquid Cyclopentane

The standard entropy (S°_{liquid}) is the entropy content of one mole of a substance under standard state conditions.

Temperature (K)	Standard Molar Entropy (J/mol·K)	Reference
298.15	204.3 ± 0.4	Douslin and Huffman, 1946
298.15	204.47	Aston, Fink, et al., 1943[2]
N/A	206.7	Jacobs and Parks, 1934[2]

Experimental Protocols

The determination of the thermodynamic properties of **cyclopentane** has been carried out by various researchers using precise calorimetric methods. The following sections describe the general experimental protocols employed in the key cited studies.

Adiabatic Calorimetry for Heat Capacity and Entropy Determination

The heat capacities and entropies of **cyclopentane**, as reported by Douslin and Huffman (1946) and Aston, Fink, et al. (1943), were likely determined using a low-temperature adiabatic calorimeter.

Apparatus:

- A platinum calorimeter with a platinum resistance thermometer is used for precise temperature measurements.
- The calorimeter is housed within a cryostat to achieve and maintain low temperatures.
- The sample of **cyclopentane** is placed in a sealed container within the calorimeter.

Procedure:

- The calorimeter containing the **cyclopentane** sample is cooled to a very low temperature, often near absolute zero.
- A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

- The temperature change is carefully measured using the platinum resistance thermometer.
- The heat capacity is calculated from the amount of energy supplied and the observed temperature rise.
- This process is repeated at various temperatures to obtain a heat capacity curve.
- The entropy of the substance at a given temperature is then calculated by integrating the heat capacity data from 0 K to that temperature, also accounting for the entropies of any phase transitions.

Vapor-Flow Calorimetry for Heat of Vaporization

The heat of vaporization and vapor heat capacity of **cyclopentane** were studied by McCullough et al. (1959) using vapor-flow calorimetry.[\[5\]](#)[\[6\]](#)

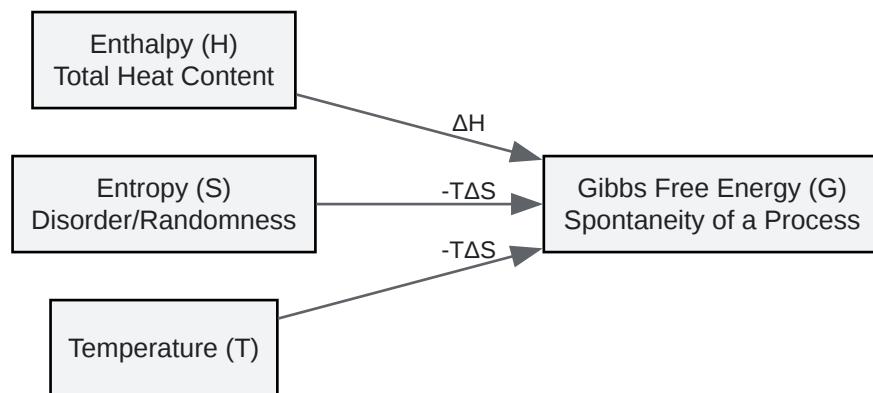
Apparatus:

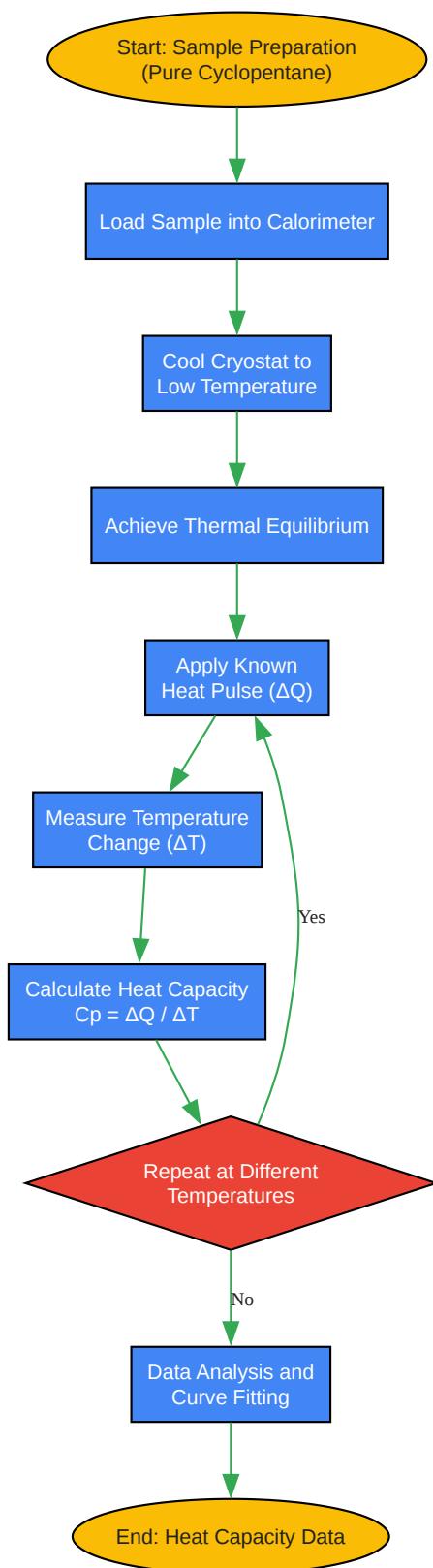
- A vapor-flow calorimeter is designed to measure the heat required to vaporize a substance at a constant temperature and pressure.
- It typically includes a boiler to generate vapor, a calorimeter where the heat of vaporization is measured, and a condenser.

Procedure:

- Liquid **cyclopentane** is heated in a boiler to produce a steady flow of vapor.
- The vapor flows through the calorimeter at a constant rate.
- A known amount of electrical energy is supplied to an evaporator within the calorimeter to vaporize a specific amount of the substance.
- The amount of substance vaporized is determined by condensing the vapor and measuring its mass or volume.
- The heat of vaporization is calculated from the energy input and the amount of substance vaporized.

- By measuring the temperature of the vapor before and after it passes through a heated section of the calorimeter, the vapor heat capacity can also be determined.


Visualizations


Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationships between enthalpy (H), entropy (S), Gibbs free energy (G), and temperature (T).

Gibbs Free Energy Equation

$$\Delta G = \Delta H - T\Delta S$$

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentane [webbook.nist.gov]
- 2. Cyclopentane [webbook.nist.gov]
- 3. Cyclopentane [webbook.nist.gov]
- 4. Cyclopentane [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics of cyclopentane, methylcyclopentane and 1,cis-3-dimethylcyclopentane: verification of the concept of pseudorotation (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of Cyclopentane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165970#thermodynamic-properties-of-cyclopentane-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com